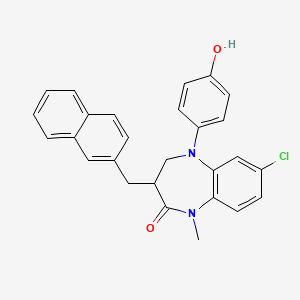
7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a chloro group, a hydroxyphenyl group, and a naphthalen-2-ylmethyl group.
Vorbereitungsmethoden
The synthesis of 7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one involves multiple steps. The process typically starts with the preparation of the benzodiazepine core, followed by the introduction of the chloro, hydroxyphenyl, and naphthalen-2-ylmethyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines.
Biology: It is investigated for its potential effects on neurotransmitter systems and its interactions with various receptors.
Medicine: Research focuses on its potential therapeutic uses, including its anxiolytic, sedative, and anticonvulsant properties.
Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through specific molecular targets and pathways, including the modulation of ion channels and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzodiazepines, 7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has unique structural features that may contribute to its distinct pharmacological profile. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Commonly used for its sedative and anxiolytic effects.
Clonazepam: Noted for its anticonvulsant properties. The presence of the hydroxyphenyl and naphthalen-2-ylmethyl groups in this compound may result in different binding affinities and pharmacokinetics compared to these similar benzodiazepines.
Eigenschaften
Molekularformel |
C27H23ClN2O2 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C27H23ClN2O2/c1-29-25-13-8-22(28)16-26(25)30(23-9-11-24(31)12-10-23)17-21(27(29)32)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16,21,31H,15,17H2,1H3 |
InChI-Schlüssel |
PJQUERVRRQNTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)N(CC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


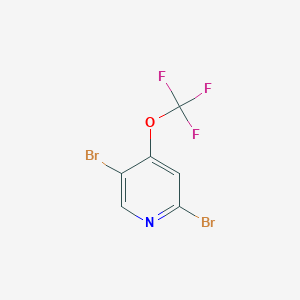
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate](/img/structure/B14802005.png)
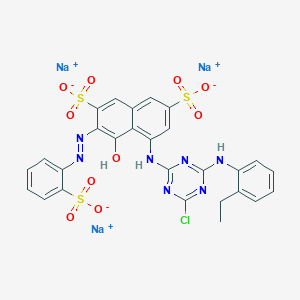
![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)
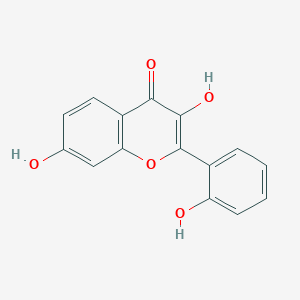
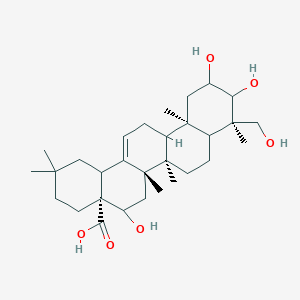

![[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14802042.png)
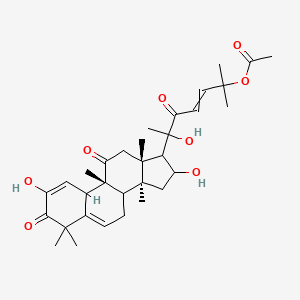
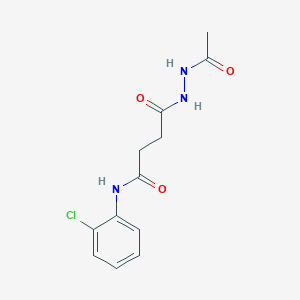
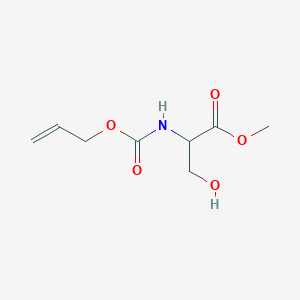
![2-(diethylamino)ethyl 6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802066.png)
